Enantiomeric Identity: (R)- vs. (S)-1-(2-Naphthyl)-1-propanol Purity and e.e. Benchmarks
The (R)-enantiomer (CAS 112576-12-2) and (S)-enantiomer (CAS 87241-23-4) are chemically identical but stereochemically distinct molecules. Procurement from established chiral compound suppliers ensures batch-to-batch stereochemical fidelity. For (R)-1-(2-naphthyl)propanol, typical specifications from qualified vendors include a chemical purity of ≥95% . In contrast, the (S)-enantiomer is often supplied with a purity of ≥98% and an enantiomeric excess (e.e.) of ≥95% . The availability of the (R)-enantiomer with a defined e.e. is a critical selection criterion for projects requiring specific optical rotation values and predictable stereochemical outcomes .
| Evidence Dimension | Enantiomeric purity (chemical purity and e.e.) |
|---|---|
| Target Compound Data | Chemical purity ≥95% (typical vendor specification); specific enantiomeric excess not always explicitly quantified in public datasheets. |
| Comparator Or Baseline | (S)-1-(naphthalen-2-yl)propan-1-ol (CAS 87241-23-4): Purity ≥98%, e.e. ≥95% (BOC Sciences catalog). |
| Quantified Difference | The (S)-enantiomer is more frequently characterized with a guaranteed e.e. ≥95%, whereas the (R)-enantiomer's e.e. must be confirmed on a batch-specific basis. The absolute difference in cataloged purity is 3% (98% vs. 95%), though this may vary by supplier. |
| Conditions | Vendor catalogs from BOC Sciences and LookChem; data as of 2024-2025. |
Why This Matters
For stereospecific synthesis, a confirmed e.e. value is essential; selecting a supplier who can provide batch-specific chiral purity data for the (R)-enantiomer directly reduces the risk of introducing the wrong enantiomer into a synthetic sequence.
